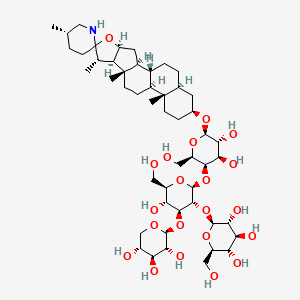

Tomatine

Beschreibung

Eigenschaften

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5R,6R)-2-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(1R,2S,4S,5'S,6S,7S,8R,9S,12S,13S,16S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-piperidine]-16-yl]oxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H83NO21/c1-20-7-12-50(51-15-20)21(2)32-28(72-50)14-26-24-6-5-22-13-23(8-10-48(22,3)25(24)9-11-49(26,32)4)65-45-40(63)37(60)41(31(18-54)68-45)69-47-43(71-46-39(62)36(59)34(57)29(16-52)66-46)42(35(58)30(17-53)67-47)70-44-38(61)33(56)27(55)19-64-44/h20-47,51-63H,5-19H2,1-4H3/t20-,21-,22-,23-,24+,25-,26-,27+,28-,29+,30+,31+,32-,33-,34+,35+,36-,37+,38+,39+,40+,41-,42-,43+,44-,45+,46-,47-,48-,49-,50-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REJLGAUYTKNVJM-SGXCCWNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)C)C)C)NC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)C)C)C)NC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H83NO21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5040413 |

Source

|

| Record name | alpha-Tomatine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5040413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1034.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [HSDB] Faintly beige powder; [MSDSonline] |

Source

|

| Record name | Tomatine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7467 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

SOLUBLE IN ETHANOL, METHANOL, DIOXANE, PROPYLENE GLYCOL; PRACTICALLY INSOLUBLE IN WATER, ETHER, PETROLEUM ETHER |

Source

|

| Record name | TOMATINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3558 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

NEEDLES FROM METHANOL, WHITE CRYSTALS | |

CAS No. |

17406-45-0 |

Source

|

| Record name | Tomatine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17406-45-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tomatine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017406450 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Tomatine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5040413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tomatine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.647 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOMATINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31U6547O08 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TOMATINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3558 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

263-268 °C |

Source

|

| Record name | TOMATINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3558 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Discovery and Isolation of Tomatine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the history of the discovery and isolation of tomatine, a steroidal glycoalkaloid found in tomato plants (Solanum lycopersicum). From its early recognition as a potentially toxic substance to its first scientific isolation and characterization, this document provides a comprehensive overview for researchers, scientists, and professionals in drug development. The guide details the evolution of extraction and analytical methodologies, presents quantitative data from various studies, and visualizes the key biochemical pathways associated with tomatine.

Early History and Discovery

While the tomato was introduced to Europe in the 16th century, it was initially met with suspicion and often considered poisonous. This belief was, in part, due to the presence of what would later be identified as tomatine, particularly in the leaves and stems of the plant.[1] It wasn't until the mid-20th century that the scientific community began to formally isolate and characterize this compound.

The seminal work on the isolation of crystalline tomatine was published in 1948 by T. D. Fontaine, G. W. Irving, Jr., and their colleagues from the U.S. Department of Agriculture.[2][3][4][5] They successfully isolated this antibiotic agent from the leaves of the tomato plant, laying the groundwork for future research into its chemical properties and biological activities.[2][5]

Experimental Protocols for Isolation and Purification

The fundamental principles of tomatine isolation have remained consistent since the mid-20th century, relying on its alkaline nature and solubility in various solvents. Early methods, like the one developed by Fontaine and Irving, established a foundational workflow that has been adapted and refined over time.

Foundational Mid-20th Century Isolation Protocol

This protocol is a representation of the early methods used for the extraction and purification of tomatine, based on the principles described in the foundational literature.

Objective: To isolate crystalline tomatine from tomato plant leaves.

Materials:

-

Fresh or dried tomato leaves

-

Methanol (or Ethanol)

-

2% Acetic Acid

-

Concentrated Ammonium Hydroxide (NH₄OH)

-

0.2 N Hydrochloric Acid (HCl)

-

Hexane

-

Chloroform

-

Centrifuge

-

Filtration apparatus

-

Drying oven or vacuum desiccator

Methodology:

-

Extraction:

-

Homogenize fresh tomato leaves or grind dried leaves into a fine powder.

-

Extract the plant material with a solution of 50% methanol containing 2% acetic acid. The acidic environment aids in the protonation of the nitrogen atom in tomatine, increasing its solubility in the aqueous-organic solvent.[6]

-

Stir or shake the mixture for several hours to ensure complete extraction.

-

Separate the solid plant material from the liquid extract by filtration or centrifugation.

-

-

Initial Purification (Liquid-Liquid Extraction):

-

Wash the acidic methanol extract with hexane to remove nonpolar impurities such as lipids and chlorophyll.

-

Discard the hexane layer, retaining the aqueous methanol phase containing the protonated tomatine.

-

-

Precipitation:

-

To the aqueous methanol extract, slowly add concentrated ammonium hydroxide until the pH of the solution becomes alkaline (typically pH 8-10).

-

This deprotonates the tomatine, causing it to precipitate out of the solution as a crude solid.

-

Allow the precipitate to settle, then collect it by centrifugation or filtration.

-

-

Acid-Base Purification:

-

Dissolve the crude tomatine precipitate in 0.2 N hydrochloric acid.

-

Centrifuge to remove any acid-insoluble impurities.

-

Re-precipitate the tomatine by adding concentrated ammonium hydroxide to the acidic solution until it is alkaline.

-

Collect the purified precipitate by centrifugation.

-

-

Washing and Drying:

-

Wash the tomatine precipitate with distilled water to remove any residual salts.

-

Dry the purified tomatine crystals in a drying oven at a low temperature or in a vacuum desiccator.

-

Modern Isolation and Purification Techniques

While the foundational principles remain, modern techniques have introduced more sophisticated methods for purification and analysis, offering higher purity and more precise quantification.

-

Solid-Phase Extraction (SPE): Crude extracts can be passed through a solid-phase extraction column to remove interfering compounds before further purification.

-

Chromatography: High-Performance Liquid Chromatography (HPLC) is now a standard technique for the final purification and quantification of tomatine.[7] Various column types and mobile phases have been optimized for this purpose.

-

Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to disrupt plant cell walls, enhancing the efficiency of the initial extraction process.

Quantitative Data

The concentration of tomatine varies significantly depending on the part of the tomato plant and the maturity of the fruit. The following tables summarize quantitative data from various studies.

| Plant Part | Tomatine Concentration (mg/100g fresh weight) | Reference |

| Mature Green Fruit | 16.5 | [6] |

| Turning Fruit | 4.4 | [6] |

| Ripe Red Fruit | 0.3 | [6] |

| Leaves | 420 - 14980 µg/g | [7] |

| Stems | 521 - 16285 µg/g | [7] |

| Analytical Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |

| HPLC-UV | 0.39 µg (dehydrotomatine) | - | [7] |

| HPLC-UV | 0.94 µg (α-tomatine) | - | [7] |

| HPLC-DAD | 8.0 µg/mL | 24.1 µg/mL |

Biosynthesis and Signaling Pathways

Biosynthesis of α-Tomatine

The biosynthesis of α-tomatine is a complex multi-step process that begins with cholesterol. A series of enzymatic reactions, including hydroxylations, oxidations, and transaminations, convert cholesterol into the aglycone tomatidine. This is followed by glycosylation steps to form the final α-tomatine molecule.[1][8]

Caption: Simplified biosynthetic pathway of α-tomatine from cholesterol.

Mechanism of Action and Signaling Pathways

Tomatine exerts its biological effects through various mechanisms, including the disruption of cell membranes by forming complexes with cholesterol.[1] Additionally, it has been shown to modulate key cellular signaling pathways, such as the NF-κB and ERK pathways, which are critical in inflammation and cancer.[9][10][11]

Caption: Conceptual diagram of α-tomatine's inhibitory effect on the NF-κB and ERK signaling pathways.

Conclusion

The journey of tomatine from a compound of suspicion to a subject of intense scientific research highlights the evolution of natural product chemistry. The foundational work of Fontaine and Irving in 1948 paved the way for a deeper understanding of its biosynthesis, biological activities, and potential applications in medicine and agriculture. This technical guide provides a historical and methodological framework for professionals engaged in the ongoing exploration of this fascinating glycoalkaloid.

References

- 1. Tomatine - Wikipedia [en.wikipedia.org]

- 2. Isolation and partial characterization of crystalline tomatine, an antibiotic agent from the tomato plant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. repository.arizona.edu [repository.arizona.edu]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Absorptiometric measurement of tomatine in tomatoes [hero.epa.gov]

- 7. researchgate.net [researchgate.net]

- 8. Current Advances in the Biosynthesis, Metabolism, and Transcriptional Regulation of α-Tomatine in Tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 9. α-tomatine inhibits growth and induces apoptosis in HL-60 human myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Tomatine Biosynthesis Pathway in Solanum lycopersicum

This technical guide provides a comprehensive overview of the biosynthesis, metabolism, and regulation of α-tomatine, the major steroidal glycoalkaloid (SGA) in tomato (Solanum lycopersicum). Understanding this pathway is crucial for developing tomato varieties with improved quality and for exploring the pharmacological potential of these specialized metabolites.

Introduction to α-Tomatine

α-Tomatine is a nitrogen-containing C27 steroidal glycoalkaloid synthesized from cholesterol.[1][2] It consists of a hydrophobic aglycone, tomatidine, and a hydrophilic tetrasaccharide chain called lycotetraose, which is attached at the C-3 position.[1][3] This compound is a key component of the tomato plant's defense system against a wide range of pathogens and herbivores, including fungi, bacteria, and insects.[1][4][5] While beneficial for the plant, α-tomatine is considered an anti-nutritional factor for humans due to its bitter taste and potential toxicity at high concentrations.[1]

α-Tomatine predominantly accumulates in the green tissues of the plant, such as leaves, stems, and immature fruits.[1][4] As the fruit ripens, α-tomatine is converted into the non-bitter and non-toxic compound, esculeoside A, which itself has potential health benefits, including anti-inflammatory and anti-cancer properties.[1][6] This metabolic shift is a key determinant of tomato fruit quality and has significant implications for both consumers and the food industry.

The Core Biosynthetic and Metabolic Pathways

The biosynthesis and metabolism of α-tomatine are complex processes involving a series of enzymatic reactions catalyzed by a suite of enzymes, many of which are encoded by genes known as GLYCOALKALOID METABOLISM (GAME) genes.[5][7]

Biosynthesis of α-Tomatine from Cholesterol

The pathway begins with cholesterol, which is more abundant in Solanaceae plants compared to other plant families.[2] Cholesterol is converted to the aglycone tomatidine through a series of hydroxylation, oxidation, and transamination reactions. The final step involves the glycosylation of tomatidine to form α-tomatine.[1]

The key steps are:

-

Cholesterol to Pregnenolone Derivatives: The initial steps involve modifications to the cholesterol backbone.

-

Formation of Tomatidenol: Following dehydration and formation of the F-ring, tomatidenol is generated.[4]

-

Conversion to Tomatidine: Tomatidenol undergoes dehydrogenation, isomerization, and reduction to form the aglycone tomatidine. This involves the enzymes Sl3βHSD and the steroid 5α-reductase, SlS5αR2.[1][8]

-

Glycosylation of Tomatidine: Tomatidine is sequentially glycosylated by four different glycosyltransferases (GAME1, GAME17, GAME18, and GAME2) to produce the final α-tomatine molecule.[4][9]

Metabolic Conversion of α-Tomatine to Esculeoside A

During fruit ripening, the high levels of bitter α-tomatine are converted to the tasteless and non-toxic esculeoside A. This process is crucial for the palatability of ripe tomatoes.

The key steps in this conversion are:

-

Hydroxylation: α-Tomatine is first hydroxylated at the C-23 position by the enzyme α-tomatine 23-hydroxylase (Sl23DOX/GAME31) to form 23-hydroxytomatine.[1]

-

Further Modifications: A series of further hydroxylation, acetylation, and glycosylation steps, catalyzed by enzymes including GAME36, GAME40, and GAME5, convert 23-hydroxytomatine through intermediates like neorickiioside B and lycoperoside C, ultimately yielding esculeoside A.[1][7]

Regulation of the Tomatine Pathway

The biosynthesis and metabolism of α-tomatine are tightly regulated at the transcriptional level by a network of transcription factors (TFs) and phytohormones, ensuring a balance between plant defense and growth.[1]

-

Jasmonic Acid (JA): JA is a key phytohormone that induces the expression of α-tomatine biosynthetic genes, thereby enhancing plant defense.[1] The AP2/ERF transcription factor GAME9 (also known as JRE4) is a central regulator in this response.[1] GAME9, along with the bHLH transcription factor SlMYC2, synergistically activates the promoters of cholesterol synthesis genes and core SGA pathway genes like GAME4 and GAME7.[1]

-

Ethylene: This gaseous hormone plays a crucial role in fruit ripening and the conversion of α-tomatine to esculeoside A.[1] Ethylene induces the expression of genes involved in this conversion, such as E8/Sl27DOX.[1] Key ripening regulators like RIN (ripening inhibitor) and FUL1 control ethylene synthesis and perception, thereby influencing the metabolic shift away from α-tomatine in mature fruit.[1][7]

-

Gibberellin (GA): GA is a growth-promoting hormone that can act antagonistically to the defense-inducing JA pathway.[1] The transcription factor SlERF.H6 has been shown to mediate the crosstalk between ethylene and GA signaling, negatively regulating the synthesis of bitter SGAs by inhibiting the expression of a GA oxidase gene.[5]

-

Light Signaling: Light-responsive TFs also contribute to the regulation of SGA biosynthesis. For instance, SlHY5 enhances, while SlPIF3 represses the transcription of SGA biosynthesis genes.[1]

Quantitative Data

The accumulation of α-tomatine and its derivatives varies significantly across different tissues and developmental stages.

Table 1: α-Tomatine and Dehydrotomatine Content in Various Tomato Tissues

| Plant Tissue | α-Tomatine (µg/g FW) | Dehydrotomatine (µg/g FW) | Data Source |

| Green Tomatoes | 521 - 16,285 | 42 - 1,498 | [10] |

| Red Tomatoes | 3 - 8 | Not specified | [11] |

| Leaves | 1,300 - 1,500 | Not specified | [12] |

| Roots | 730 - 930 | Not specified | [12] |

| Flowers | 130,000 | Not specified | [11] |

| Calyxes | 14,000 - 130,000 | Not specified | [11] |

FW = Fresh Weight

Table 2: Tomatine and Tomatidine Concentrations in Hydroponically Grown Plants

| Plant Age | Tissue/Exudate | Tomatine Concentration | Tomatidine Concentration | Data Source |

| 3 weeks | Roots | 1.5 µmol/g FW | Lower than tomatine | [12] |

| 3 weeks | Root Exudates | 52 nmol/g FW/day | Lower than tomatine | [12] |

| 3-11 weeks | Leaves | 1.3 - 2.7 µmol/g FW | Lower than tomatine | [12] |

FW = Fresh Weight

Experimental Protocols

Quantification of Tomatine by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from methods used for the quantitative analysis of tomatine in tomato extracts.[13][14]

Objective: To quantify the concentration of α-tomatine in plant tissue.

Methodology:

-

Sample Preparation and Extraction:

-

Freeze-dry plant tissue (e.g., leaves, fruit pericarp) and grind to a fine powder.

-

Extract a known weight of powder (e.g., 100 mg) with an appropriate solvent, such as 80% methanol or an acetonitrile/water mixture, often with a small percentage of formic acid to improve extraction efficiency.

-

Vortex the mixture and sonicate for 30-60 minutes.

-

Centrifuge at high speed (e.g., 13,000 rpm) for 15 minutes.

-

Collect the supernatant and filter through a 0.22 µm syringe filter into an HPLC vial.

-

-

Chromatographic Conditions:

-

Instrument: HPLC system with a Diode Array Detector (DAD) or Pulsed Amperometric Detector (PAD).

-

Column: A C18 or Phenyl analytical column (e.g., InertSustain Phenyl, 250 mm × 4.6 mm, 5 µm).[13]

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g., 20 mmol L⁻¹ potassium dihydrogen phosphate at pH 3).[13]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: 205 nm for DAD.[13]

-

Column Temperature: Maintained at a constant temperature, e.g., 30°C.

-

-

Quantification:

-

Prepare a standard curve using a certified α-tomatine standard at a range of concentrations (e.g., 50-580 µg/mL).[13]

-

Inject samples and standards onto the HPLC system.

-

Identify the α-tomatine peak in the sample chromatogram by comparing its retention time to the standard.

-

Calculate the concentration in the sample by interpolating its peak area against the standard curve.

-

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

Objective: To measure the transcript levels of genes involved in the tomatine pathway (e.g., GAME9, SlS5αR2, GAME31).

Methodology:

-

RNA Extraction and cDNA Synthesis:

-

Harvest plant tissue and immediately freeze in liquid nitrogen to prevent RNA degradation.

-

Extract total RNA using a commercial kit (e.g., RNeasy Plant Mini Kit) or a TRIzol-based method.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.

-

Synthesize first-strand complementary DNA (cDNA) from a known amount of total RNA (e.g., 1 µg) using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

-

qRT-PCR Reaction:

-

Design and validate gene-specific primers for the target genes and a stable reference gene (e.g., actin or ubiquitin) for normalization.

-

Prepare the reaction mixture containing cDNA template, forward and reverse primers, and a SYBR Green master mix.

-

Perform the qRT-PCR on a real-time PCR cycler using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Include a melt curve analysis at the end to verify the specificity of the amplified product.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene in each sample.

-

Calculate the relative expression level of the target genes using the 2-ΔΔCt method, normalizing to the reference gene.

-

Functional Gene Analysis using CRISPR/Cas9

Objective: To determine the function of a specific gene in the tomatine pathway by creating a knockout mutant.

Methodology:

-

Guide RNA (gRNA) Design and Vector Construction:

-

Identify a unique 20-bp target sequence in the exon of the gene of interest, followed by a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG).

-

Synthesize oligonucleotides corresponding to the gRNA and clone them into a plant expression vector containing the Cas9 nuclease gene.

-

-

Plant Transformation:

-

Transform the CRISPR/Cas9 construct into Agrobacterium tumefaciens.

-

Use the Agrobacterium to transform tomato cotyledon explants or generate "hairy roots" via rhizogenes-mediated transformation.[8]

-

-

Screening and Validation of Mutants:

-

Regenerate whole plants or cultivate hairy roots on a selection medium.

-

Extract genomic DNA from the putative mutant lines.

-

Use PCR and Sanger sequencing to screen for mutations (insertions or deletions) at the target site.

-

-

Phenotypic and Metabolic Analysis:

-

Analyze the knockout lines for changes in the SGA profile using HPLC or LC-MS to confirm the gene's role in the pathway. For example, knocking out SlS5αR2 resulted in a significant decrease in α-tomatine and an accumulation of dehydrotomatine.[8]

-

References

- 1. Current Advances in the Biosynthesis, Metabolism, and Transcriptional Regulation of α-Tomatine in Tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in steroidal glycoalkaloid biosynthesis in the genus Solanum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tomatine - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. A New Mechanism of Metabolic Synthesis of Tomatine - Lifeasible [lifeasible.com]

- 6. mdpi.com [mdpi.com]

- 7. Removal of toxic steroidal glycoalkaloids and bitterness in tomato is controlled by a complex epigenetic and genetic network - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of steroid 5α-reductase involved in α-tomatine biosynthesis in tomatoes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. ichbindannmalimgarten.de [ichbindannmalimgarten.de]

- 12. Tomato roots secrete tomatine to modulate the bacterial assemblage of the rhizosphere - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A new method for quantification of tomatine-enriched extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A new method for quantification of tomatine-enriched extracts. | Semantic Scholar [semanticscholar.org]

The Core Mechanism of Action of α-Tomatine: A Technical Guide for Researchers

Abstract

Alpha-tomatine, a steroidal glycoalkaloid predominantly found in unripe tomatoes, has garnered significant attention within the scientific community for its diverse pharmacological properties, including potent anticancer, anti-inflammatory, and antimicrobial activities. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the bioactivity of α-tomatine. A primary mode of action involves its interaction with cholesterol in cellular membranes, leading to membrane permeabilization and subsequent cell death. Furthermore, α-tomatine has been demonstrated to modulate critical signaling pathways, including the inhibition of pro-survival pathways such as NF-κB, PI3K/Akt, and ERK, while also inducing both caspase-dependent and -independent apoptotic pathways. Recent evidence also points towards its role as an early-stage autophagy inhibitor. This document synthesizes the current understanding of α-tomatine's mechanisms of action, presenting quantitative data, detailed experimental protocols, and visual representations of the involved signaling cascades to serve as a comprehensive resource for researchers and drug development professionals.

Interaction with Cholesterol and Membrane Permeabilization

A foundational mechanism of α-tomatine's cytotoxicity is its ability to complex with cholesterol, a key component of eukaryotic cell membranes.[1][2][3][4] This interaction is critically dependent on the tetrasaccharide moiety of the α-tomatine molecule. The aglycone, tomatidine, lacking this sugar chain, exhibits significantly reduced activity.[1]

The binding of α-tomatine to membrane cholesterol leads to the formation of α-tomatine-cholesterol domains, which disrupt the integrity of the lipid bilayer.[4] This disruption increases membrane permeability, allowing the influx and efflux of ions and small molecules, ultimately leading to cell lysis and death.[3][4][5]

Experimental Workflow: Membrane Permeabilization Assay

A common method to quantify membrane permeabilization is through the use of fluorescent dyes that are normally membrane-impermeant, such as SYTOX Green.[6][7][8]

Induction of Apoptosis

Alpha-tomatine is a potent inducer of apoptosis in a variety of cancer cell lines. This programmed cell death is initiated through multiple pathways, demonstrating the compound's pleiotropic effects.

Caspase-Dependent Apoptosis

Alpha-tomatine has been shown to activate both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis, culminating in the activation of executioner caspases.[5][9] Studies have documented the activation of initiator caspases-8 and -9, as well as the key executioner caspase-3.[5][10]

Caspase-Independent Apoptosis

In some cancer cell lines, such as CT-26 colon cancer cells, α-tomatine induces apoptosis through a caspase-independent mechanism.[3][11] This pathway is characterized by the translocation of Apoptosis-Inducing Factor (AIF) from the mitochondria to the nucleus and the downregulation of the anti-apoptotic protein survivin.[11][12]

Inhibition of Key Signaling Pathways

Alpha-tomatine exerts significant influence over several intracellular signaling pathways that are crucial for cancer cell proliferation, survival, and inflammation.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of genes involved in inflammation, immunity, and cell survival. Alpha-tomatine has been shown to inhibit the activation of NF-κB.[5][13][14] It achieves this by preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[2] This blockage retains the NF-κB p50/p65 dimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of its target genes.[5][9]

PI3K/Akt and ERK Signaling Pathways

The PI3K/Akt and ERK/MAPK pathways are central to regulating cell growth, proliferation, and survival. Alpha-tomatine has been demonstrated to inhibit the phosphorylation of both Akt and ERK1/2 in several cancer cell lines.[9][14][15][16] The inhibition of these pathways contributes to the anti-metastatic and anti-proliferative effects of α-tomatine. Downstream targets of ERK1/2 that are affected include transcription factors such as c-Fos and c-Jun.[15][17]

Autophagy Inhibition

Recent studies have identified α-tomatine as an early-stage autophagy inhibitor.[18] It has been shown to inhibit autophagy to enhance apoptosis in ovarian cancer cells, a mechanism that appears to be mediated through Beclin-1.[18] This inhibition of the PI3K/Akt/mTOR pathway is also implicated in its effects on autophagy.[18] Further research is needed to fully elucidate the intricacies of this mechanism.

Quantitative Data Summary

The cytotoxic and anti-proliferative effects of α-tomatine have been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values vary depending on the cell line and the duration of exposure.

| Cell Line | Cancer Type | IC50 / EC50 (µM) | Exposure Time (h) | Reference(s) |

| PC-3 | Prostate Adenocarcinoma | 1.67 ± 0.3 (EC50) | 24 | [5] |

| HL-60 | Promyelocytic Leukemia | 1.92 | 24 | |

| K562 | Chronic Myeloid Leukemia | 1.51 | 24 | |

| CT-26 | Colon Carcinoma | ~3.5 (50% lysis) | 24 | [3][11] |

| HBL | Metastatic Melanoma | 0.53 ± 0.04 | 24 | [1] |

| hmel-1 | Metastatic Melanoma | 0.72 ± 0.06 | 24 | [1] |

| M3 | Metastatic Melanoma | 1.03 ± 0.04 | 24 | [1] |

| A549 | Lung Adenocarcinoma | Not specified | - | [15] |

| HT-29 | Colon Adenocarcinoma | Not specified | - | [5] |

| HepG2 | Hepatocellular Carcinoma | Not specified | - | [5] |

| MCF-7 | Breast Adenocarcinoma | Not specified | - | [5] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treatment: Treat cells with various concentrations of α-tomatine (and vehicle control) for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution (e.g., 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Treatment: Treat cells with α-tomatine for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells, and wash with cold PBS.

-

Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

-

Incubation: Incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis for Signaling Proteins

-

Cell Lysis: Treat cells with α-tomatine, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-Akt, total Akt, phospho-IκBα, survivin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

TUNEL Assay for DNA Fragmentation

-

Cell Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, then permeabilize with 0.25% Triton X-100 in PBS.[19]

-

TUNEL Reaction: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and a labeled dUTP (e.g., BrdUTP or a fluorescently tagged dUTP).[11][19]

-

Detection: If using an indirectly labeled dUTP, incubate with a fluorescently labeled antibody or streptavidin conjugate.

-

Counterstaining: Stain the cell nuclei with a DNA dye such as DAPI or Hoechst.

-

Imaging: Visualize the cells using fluorescence microscopy. Apoptotic cells will exhibit a strong nuclear fluorescence signal.[1][19]

Conclusion

The mechanism of action of α-tomatine is multifaceted, involving a primary interaction with membrane cholesterol that leads to cell permeabilization, coupled with the induction of apoptosis and the inhibition of critical cell survival and inflammatory signaling pathways. This combination of activities makes α-tomatine a compelling candidate for further investigation in the development of novel therapeutic agents, particularly in the field of oncology. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate and standardize future research into this promising natural compound.

References

- 1. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. SYTOX Dead Cell Stains Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 4. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 5. Alpha-tomatine induces apoptosis and inhibits nuclear factor-kappa B activation on human prostatic adenocarcinoma PC-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2.7. Plasmatic membrane permeability assay [bio-protocol.org]

- 7. med.virginia.edu [med.virginia.edu]

- 8. SYTOX Green Nucleic Acid Stain Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 9. Alpha-Tomatine Induces Apoptosis and Inhibits Nuclear Factor-Kappa B Activation on Human Prostatic Adenocarcinoma PC-3 Cells | PLOS One [journals.plos.org]

- 10. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sciencellonline.com [sciencellonline.com]

- 12. DSpace [dr.lib.iastate.edu]

- 13. The steroidal alkaloids α-tomatine and tomatidine: Panorama of their mode of action and pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Alpha-Tomatine Exhibits Anti-inflammatory Activity in Lipopolysaccharide-Activated Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Alpha-tomatine inactivates PI3K/Akt and ERK signaling pathways in human lung adenocarcinoma A549 cells: effect on metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. cpi.vm.uni-freiburg.de [cpi.vm.uni-freiburg.de]

- 17. researchgate.net [researchgate.net]

- 18. α-Tomatine, a novel early-stage autophagy inhibitor, inhibits autophagy to enhance apoptosis via Beclin-1 in Skov3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

The Structure-Activity Relationship of Tomatine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tomatine, a steroidal glycoalkaloid predominantly found in tomatoes (Solanum lycopersicum), has garnered significant attention in the scientific community for its diverse pharmacological activities. These include potent anticancer, antifungal, and anti-inflammatory properties. The unique chemical structure of tomatine, consisting of a tomatidine aglycone and a lycotetraose sugar chain, is pivotal to its biological functions. Understanding the structure-activity relationship (SAR) of tomatine is crucial for the design and development of novel therapeutic agents derived from this natural compound. This technical guide provides an in-depth analysis of tomatine's SAR, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action.

Core Structure-Activity Relationship Insights

The biological activity of tomatine is intrinsically linked to its chemical structure, particularly the presence and composition of the lycotetraose sugar moiety attached to the C-3 position of the tomatidine aglycone.[1]

-

The Sugar Moiety is Essential for Activity: Numerous studies have demonstrated that the removal of sugar residues from the lycotetraose chain significantly diminishes the biological activity of tomatine. The aglycone, tomatidine, is considerably less potent in its anticancer and antifungal effects compared to the parent glycoside, α-tomatine.[2][3] This highlights the critical role of the sugar chain in mediating the interaction of tomatine with biological membranes and cellular targets.

-

Mechanism of Action: The primary mechanism underlying tomatine's activity, particularly its antifungal and cytotoxic effects, is the disruption of cell membranes. Tomatine complexes with membrane sterols, such as cholesterol in mammalian cells and ergosterol in fungal cells, leading to pore formation, increased membrane permeability, and ultimately cell lysis.[3][4] The sugar moiety is believed to be crucial for this interaction.

-

Modulation of Signaling Pathways: Beyond membrane disruption, α-tomatine has been shown to modulate key intracellular signaling pathways involved in inflammation and cancer progression. It is a potent regulator of the NF-κB and ERK signaling pathways.[3][5]

Quantitative Data on Biological Activities

The following tables summarize the quantitative data from various studies, illustrating the structure-activity relationships of tomatine and its derivatives.

Table 1: Anticancer Activity of Tomatine and its Derivatives

| Compound | Cell Line | Assay | IC50 | Citation |

| α-Tomatine | PC-3 (Prostate) | MTT | 3.0 ± 0.3 µg/mL | [2][6] |

| MDA-MB-231 (Breast) | MTT | >50 µg/mL | [6] | |

| KATO-III (Gastric) | MTT | >50 µg/mL | [6] | |

| Ehrlich Tumour Cells | DNA Synthesis Inhibition | 8.7 µM | [7] | |

| Ehrlich Tumour Cells | Protein Synthesis Inhibition | 6.6 µM | [7] | |

| PC-3 (Prostate) | MTT (24h) | 1.67 ± 0.3 µM | [8] | |

| HBL (Melanoma) | MTT (24h) | 0.53 ± 0.04 µM | ||

| hmel-1 (Melanoma) | MTT (24h) | 0.72 ± 0.06 µM | [9] | |

| M3 (Melanoma) | MTT (24h) | 1.03 ± 0.04 µM | [9] | |

| β1-Tomatine | PC-3 (Prostate) | MTT | 82.5 ± 9.6 µg/mL | [2] |

| γ-Tomatine | PC-3 (Prostate) | MTT | 103.2 ± 16.6 µg/mL | [2][6] |

| δ-Tomatine | PC-3 (Prostate) | MTT | 100.5 ± 5.0 µg/mL | [2][6] |

| Tomatidine | PC-3 (Prostate) | MTT | 248.9 ± 11.2 µg/mL | [2][6] |

Table 2: Antifungal and Antibacterial Activity of Tomatine and Tomatidine

| Compound | Organism | Assay | MIC | Citation |

| α-Tomatine Extract | E. coli O157:H7 | Microdilution | 3.125 - 12.5 mg/mL | [10][11] |

| S. Typhimurium | Microdilution | 3.125 - 12.5 mg/mL | [10][11] | |

| S. aureus | Microdilution | 3.125 - 12.5 mg/mL | [10][11] | |

| L. ivanovii | Microdilution | 3.125 - 12.5 mg/mL | [10][11] | |

| Tomatidine | S. aureus SCV | Microdilution | 0.5 - 2 µg/ml | [12] |

Detailed Experimental Protocols

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][13][14]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[1][14] The concentration of the formazan, which is dissolved in a solubilizing solution, is measured spectrophotometrically and is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of tomatine or its derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

-

MTT Addition: After the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[1]

-

Incubation: Incubate the plate for 4 hours in a humidified atmosphere.[1]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[1] A reference wavelength of >650 nm should be used for background subtraction.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This in vivo assay is a standard and highly reproducible model for evaluating the anti-inflammatory activity of compounds.[15][16][17]

Principle: Subplantar injection of carrageenan into the paw of a rodent induces an acute inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Protocol:

-

Animal Acclimatization: Acclimate the animals (typically rats or mice) to the laboratory conditions for a week before the experiment.

-

Compound Administration: Administer tomatine or the vehicle control to the animals via a suitable route (e.g., intraperitoneal, oral) at a predetermined time before carrageenan injection.

-

Induction of Edema: Inject 100 µL of a 1% carrageenan suspension in saline into the subplantar region of the right hind paw of each animal.[15]

-

Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[15]

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group. The degree of edema is calculated as the difference in paw volume before and after carrageenan injection.[15]

Broth Microdilution Assay for Antifungal Susceptibility

The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[18][19]

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. A standardized inoculum of the fungus is added to each well. The MIC is the lowest concentration of the compound that inhibits visible growth of the fungus after a defined incubation period.

Protocol:

-

Preparation of Inoculum: Prepare a standardized suspension of the fungal strain to be tested.

-

Serial Dilution: Perform a two-fold serial dilution of tomatine in a suitable broth medium (e.g., RPMI 1640) in a 96-well plate.

-

Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.[20]

-

MIC Determination: Determine the MIC by visually inspecting the plates for turbidity or by using a spectrophotometric reader. The MIC is the lowest concentration of the compound that shows no visible growth. An indicator dye such as p-iodonitrotetrazolium violet can be used to aid in the visualization of microbial growth.[18]

Visualizing Mechanisms and Relationships

Signaling Pathways

Experimental Workflow

Structure-Activity Relationship Logic

Conclusion

The structure-activity relationship of tomatine is a compelling area of research with significant implications for drug discovery. The lycotetraose sugar chain is unequivocally a critical determinant of its potent anticancer and antifungal activities. While the aglycone, tomatidine, shows some biological effects, they are markedly less pronounced than those of the parent molecule. The ability of tomatine to disrupt cell membranes and modulate key signaling pathways underscores its potential as a lead compound for the development of novel therapeutics. Further research focusing on the synthesis of tomatine analogs with modified sugar moieties could lead to the discovery of even more potent and selective drug candidates. This guide provides a foundational understanding for researchers aiming to harness the therapeutic potential of this remarkable natural product.

References

- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 2. researchgate.net [researchgate.net]

- 3. The steroidal alkaloids α-tomatine and tomatidine: Panorama of their mode of action and pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Alpha-Tomatine Exhibits Anti-inflammatory Activity in Lipopolysaccharide-Activated Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The anticancer activity of alpha-tomatine against mammary adenocarcinoma in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Tomatine Displays Antitumor Potential in In Vitro Models of Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Total Phenolic, Flavonoid, Tomatine, and Tomatidine Contents and Antioxidant and Antimicrobial Activities of Extracts of Tomato Plant - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Tomatidine Is a Lead Antibiotic Molecule That Targets Staphylococcus aureus ATP Synthase Subunit C - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. broadpharm.com [broadpharm.com]

- 15. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 17. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

- 18. Antimicrobial Activity of Various Parts of Tomato Plants Varied with Different Solvent Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 20. reviberoammicol.com [reviberoammicol.com]

A Technical Guide to the Natural Sources, Distribution, and Analysis of Tomatine in Tomato Plants

Audience: Researchers, Scientists, and Drug Development Professionals

Version: 1.0

Introduction

Steroidal glycoalkaloids (SGAs) are a class of nitrogen-containing secondary metabolites derived from cholesterol, prominently found in species of the Solanaceae family, such as tomato (Solanum lycopersicum)[1][2]. In tomato, the principal SGA is α-tomatine, which, along with its precursor dehydrotomatine, serves as a crucial component of the plant's defense mechanism against a wide range of pathogens, including fungi, bacteria, viruses, and insects[3][4][5]. While α-tomatine is recognized for its protective role in the plant and potential anti-nutritional effects, it and its aglycone, tomatidine, have also garnered significant interest for their potential health benefits, including anticancer and anti-inflammatory properties[6][7].

This technical guide provides a comprehensive overview of the natural sources and distribution of tomatine within the tomato plant, details its biosynthetic and metabolic pathways, and outlines established experimental protocols for its extraction and quantification. The information is intended to serve as a foundational resource for researchers in plant science, pharmacology, and drug development.

Distribution and Concentration of Tomatine in Tomato Plants

α-Tomatine is ubiquitously present in tomato plant tissues, but its concentration varies significantly depending on the specific organ, developmental stage, and degree of fruit ripening[2][6]. Generally, the highest concentrations are found in green, vegetative tissues and immature fruits, consistent with its role as a protective agent for the developing plant[2][8].

Quantitative Distribution Data

The concentration of α-tomatine and its precursor, dehydrotomatine, has been quantified in various tissues of the tomato plant. The highest levels are typically observed in flowers, followed by leaves, stems, and immature green fruit[4][9]. As the fruit ripens, the α-tomatine content dramatically decreases as it is metabolized into the non-bitter, non-toxic compound esculeoside A[6][10].

Table 1: Concentration of α-Tomatine in Various Tomato Plant Tissues

| Plant Part | α-Tomatine Concentration (mg/100g Fresh Weight) | Reference(s) |

|---|---|---|

| Flowers | 130 - 500 | [4][9] |

| Leaves | 4.94 (Pitenza variety) | [11] |

| Stems | 14 - 130 (range) | [5][9] |

| Calyxes | 14 - 130 (range) | [5][9] |

| Roots | 14 - 130 (range) | [5][9] |

| Immature Green Fruit (Small) | 361 - 500 | [4][12] |

| Mature Green Fruit | 16.5 | [13] |

| Turning/Breaker Stage Fruit | 4.4 | [13] |

| Ripe Red Fruit | 0.03 - 5 |[4][9][12] |

Note: Concentrations can vary based on cultivar, growing conditions, and analytical methods used.

Table 2: Changes in Dehydrotomatine and α-Tomatine During Fruit Ripening

| Ripening Stage | Dehydrotomatine (mg/100g Fresh Weight) | α-Tomatine (mg/100g Fresh Weight) | Reference(s) |

|---|---|---|---|

| Immature Green (Stage 1) | 48.2 | 361 | [12] |

| Intermediate Ripening (Stage 7) | 1.5 | - | [12] |

| Intermediate Ripening (Stage 8) | - | 13.8 | [12] |

| Ripe Red | ~0 | ~5 |[4][12] |

Biosynthesis and Metabolic Pathways

The biosynthesis and metabolism of α-tomatine are complex, enzyme-mediated processes that are tightly regulated by developmental cues and phytohormones. The pathways involve the modification of cholesterol to form the steroidal aglycone and subsequent glycosylation, followed by metabolic conversion during fruit ripening.

Biosynthesis of α-Tomatine from Cholesterol

The biosynthesis of α-tomatine begins with cholesterol and involves a series of hydroxylation, oxidation, and transamination reactions to form the aglycone tomatidine[2]. This aglycone is then glycosylated by several UDP-glycosyltransferases (UGTs), encoded by GLYCOALKALOID METABOLISM (GAME) genes, to produce the final α-tomatine molecule, which consists of tomatidine and a lycotetraose sugar chain[2][10].

References

- 1. Recent advances in steroidal glycoalkaloid biosynthesis in the genus Solanum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current Advances in the Biosynthesis, Metabolism, and Transcriptional Regulation of α-Tomatine in Tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tomatine – a glycoalkaloid in tomato plants_Chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] a-Tomatine Content in Tomato and Tomato Products Determined by HPLC with Pulsed Amperometric Detection | Semantic Scholar [semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. ichbindannmalimgarten.de [ichbindannmalimgarten.de]

- 10. mdpi.com [mdpi.com]

- 11. Total Phenolic, Flavonoid, Tomatine, and Tomatidine Contents and Antioxidant and Antimicrobial Activities of Extracts of Tomato Plant - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Absorptiometric measurement of tomatine in tomatoes [hero.epa.gov]

Toxicological Profile of α-Tomatine in Mammalian Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of α-tomatine, a glycoalkaloid found in tomatoes (Solanum lycopersicum), within mammalian systems. The document summarizes key quantitative toxicological data, details relevant experimental methodologies, and visualizes the known signaling pathways affected by this compound.

Core Toxicological Data

The acute toxicity of α-tomatine in mammalian systems varies significantly with the route of administration. Oral administration generally results in lower toxicity compared to parenteral routes, which is attributed to poor absorption from the gastrointestinal tract and the formation of insoluble complexes with cholesterol.[1][2]

Quantitative Toxicity Data

The following tables summarize the available quantitative data on the acute toxicity of α-tomatine in mammalian models.

Table 1: Acute Toxicity of α-Tomatine in Mice

| Route of Administration | LD₅₀ (mg/kg body weight) | Reference(s) |

| Oral | 500 | [3] |

| Intravenous (IV) | 18 | [3][4] |

| Intraperitoneal (IP) | 25–33.5 | [3] |

| Subcutaneous (SC) | 1000 | [3] |

Table 2: In Vitro Cytotoxicity of α-Tomatine

| Cell Line | Cancer Type | IC₅₀ (µM) | Assay | Reference(s) |

| PC-3 | Human Prostatic Adenocarcinoma | 1.67 ± 0.3 | Not Specified | [5] |

| HL-60 | Human Myeloid Leukemia | ~2-5 | Trypan Blue | [4] |

| CT-26 | Mouse Colon Cancer | 3.5 | Not Specified | [6] |

| HepG2 | Human Hepatocellular Carcinoma | 3.6 ± 1.2 | Resazurin | [3] |

| AGS | Human Gastric Carcinoma | 2 | Not Specified | [7] |

| SH-SY5Y | Human Neuroblastoma | 1.6 | Not Specified | [7] |

| A549 | Human Non-small Cell Lung Cancer | 1.1 | Not Specified | [7] |

Mechanisms of Toxicity

The toxic effects of α-tomatine are primarily attributed to two main mechanisms: disruption of cellular membranes and inhibition of acetylcholinesterase.[1]

-

Membrane Disruption: α-tomatine binds to membrane cholesterol, forming complexes that disrupt the integrity of the cell membrane. This leads to increased permeability, leakage of cellular contents, and ultimately cell death.[1] This interaction with cholesterol is also the basis for its observed anticancer effects.[4]

-

Enzyme Inhibition: Like other solanaceous glycoalkaloids, tomatine can inhibit the enzyme acetylcholinesterase, which is crucial for nerve function.[1]

Symptoms of acute tomatine poisoning in animals are similar to those of solanine poisoning and include vomiting, diarrhea, abdominal pain, drowsiness, confusion, weakness, and depression.[1]

Key Signaling Pathways Modulated by α-Tomatine

α-Tomatine has been shown to modulate several key signaling pathways involved in apoptosis, cell survival, and inflammation. These interactions are central to its potential therapeutic applications, particularly in oncology.

NF-κB Signaling Pathway

α-Tomatine has been demonstrated to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that promotes inflammation, cell survival, and proliferation.[5] It achieves this by preventing the nuclear translocation of the p50 and p65 subunits of NF-κB.[5]

Apoptosis and Cell Survival Pathways

α-Tomatine induces apoptosis in various cancer cell lines through both caspase-dependent and -independent mechanisms. It has been shown to inactivate the PI3K/Akt and ERK signaling pathways, which are critical for cell survival.[4] Furthermore, it can induce apoptosis through a caspase-independent pathway involving the nuclear translocation of Apoptosis-Inducing Factor (AIF).[6]

Unfolded Protein Response (UPR) in Neurotoxicity

In neuronal cells, tomatine has been shown to induce toxicity by affecting calcium homeostasis and triggering the unfolded protein response (UPR). Specifically, it activates the PERK/eIF2α branch of the UPR.

References

- 1. Tomatine - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. In Vivo and in vitro antitumor activity of tomatine in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. α-tomatine inhibits growth and induces apoptosis in HL-60 human myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Alpha-Tomatine Induces Apoptosis and Inhibits Nuclear Factor-Kappa B Activation on Human Prostatic Adenocarcinoma PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. medchemexpress.com [medchemexpress.com]

The Role of α-Tomatine in Plant Defense: A Technical Guide for Researchers

Introduction

α-Tomatine is a steroidal glycoalkaloid (SGA) predominantly found in tomato plants (Solanum lycopersicum), where it serves as a crucial pre-formed chemical barrier against a wide array of pathogens and herbivores.[1] Concentrated in the leaves, stems, roots, and particularly in immature green fruits, α-tomatine provides a potent defense mechanism.[2][3] This technical guide offers an in-depth exploration of α-tomatine's role in plant defense, detailing its mechanisms of action, biosynthetic pathways, regulatory networks, and antimicrobial efficacy. It also provides standardized experimental protocols for its extraction, quantification, and activity assessment, tailored for researchers in plant science and drug development.

Mechanism of Action

The defensive properties of α-tomatine are primarily attributed to two distinct mechanisms: the disruption of cellular membranes and the inhibition of acetylcholinesterase.[4]

Membrane Disruption

The most well-documented mechanism of α-tomatine's antifungal activity is its ability to disrupt cell membranes by forming complexes with 3-β-hydroxy sterols, such as cholesterol and ergosterol, which are essential components of fungal membranes.[5][6] The unprotonated form of α-tomatine is particularly effective in this process, leading to the formation of pores in the membrane.[7][8] This disruption compromises membrane integrity, causing leakage of vital cellular contents and ultimately leading to cell death.[1][5][9] This action is pH-dependent, with significantly higher fungitoxicity observed at a higher pH where the alkaloid is unprotonated.[4][8]

Interestingly, α-tomatine can also inhibit pathogens like Phytophthora infestans and Pythium aphanidermatum, which lack sterols in their membranes, suggesting the existence of a secondary mechanism of action.[4][7] In some fungi, such as Fusarium oxysporum, α-tomatine can induce a programmed cell death response mediated by reactive oxygen species (ROS).[10]

Inhibition of Acetylcholinesterase

In addition to its membrane-disruptive properties, α-tomatine can act as a competitive inhibitor of the enzyme acetylcholinesterase.[4] This mode of action is particularly relevant for its insecticidal properties, as many synthetic pesticides function by targeting this same enzyme to disrupt nerve function in insects.[4]

Biosynthesis and Metabolism of α-Tomatine

α-Tomatine is a complex molecule consisting of a steroidal aglycone, tomatidine, and a tetrasaccharide side chain called lycotetraose.[2][11] Its biosynthesis is a multi-step process that begins with cholesterol and involves a suite of enzymes known as GLYCOALKALOID METABOLISM (GAME) enzymes.[3][12]

The pathway involves a series of hydroxylation, oxidation, and transamination reactions to convert cholesterol into the aglycone tomatidine.[3][12] Subsequently, four different glycosyltransferases (GAME1, GAME17, GAME18, and GAME2) sequentially add sugar moieties to form the final α-tomatine molecule.[2]

As the tomato fruit ripens, the bitter and toxic α-tomatine is converted into the non-bitter and non-toxic esculeoside A through a series of hydroxylation, acetylation, and glycosylation steps, making the mature fruit palatable.[3][13][14]

Regulation of α-Tomatine Biosynthesis

The production of α-tomatine is tightly regulated by a complex interplay of phytohormones, primarily jasmonic acid (JA) and gibberellins (GA), allowing the plant to balance growth with defense.[2][15]

-

Jasmonic Acid (JA): JA is a key signaling molecule in plant defense.[3] Pathogen attack or wounding triggers JA synthesis, which in turn activates transcription factors (e.g., GAME9/JRE4, SlMYC1, SlMYC2) that upregulate the expression of α-tomatine biosynthetic genes, leading to its accumulation.[3][16]

-

Gibberellins (GA): GAs are primarily involved in promoting plant growth. They act antagonistically to JA signaling, often suppressing the expression of defense-related genes, including those for α-tomatine biosynthesis.[15] This crosstalk ensures that the plant can allocate resources to growth when defense is not a priority.[2][15]

-

Ethylene: Ethylene signaling also plays a role, interacting with the gibberellin pathway to modulate the accumulation of steroidal glycoalkaloids in tomato.[13]

Antimicrobial Activity of α-Tomatine

α-Tomatine exhibits a broad spectrum of activity against various fungal and bacterial pathogens. Its efficacy varies depending on the pathogen and environmental conditions such as pH.[4][7]

Table 1: Antifungal Activity of α-Tomatine

| Fungal Pathogen | Activity Metric | Value | Reference(s) |

|---|---|---|---|

| Candida albicans | MIC | 1.5 µg/mL | [11] (Implied) |

| Cochliobolus orbiculare | MC100 | 2.0 mM | [7],[4] |

| Stemphylium linicola | MC100 | 0.4 mM | [7],[4] |

| Helminthosporium turcicum | MC100 | 0.13 mM | [7],[4] |

| Alternaria cassiae | Growth Inhibition (at 0.3 mM) | 70% | [9],[1] |

| Colletotrichum truncatum | Growth Inhibition (at 0.3 mM) | 63% | [9],[1] |

| Fusarium subglutinans | Growth Inhibition (at 0.3 mM) | 50% | [9],[1] |

| Phytomonas serpens | IC50 (48h) | 9.9 µM | [17] |

MIC: Minimum Inhibitory Concentration; MC100: Minimum Concentration for 100% inhibition; IC50: Half maximal Inhibitory Concentration.

Pathogen Counter-Defense: Detoxification

Some successful tomato pathogens have evolved mechanisms to circumvent the toxic effects of α-tomatine. The primary strategy is enzymatic detoxification.[5][16] Fungi such as Fusarium oxysporum, Septoria lycopersici, and Botrytis cinerea produce enzymes called tomatinases.[5][10] These enzymes hydrolyze the glycosidic bonds of the lycotetraose side chain, converting α-tomatine into its less toxic aglycone, tomatidine, and the sugar moiety.[5][18][19]

This detoxification is crucial for the virulence of these pathogens on tomato plants.[16] Furthermore, the breakdown products themselves, tomatidine and lycotetraose, can suppress induced plant defense responses like the oxidative burst, providing an additional advantage to the pathogen.[19][20]

Experimental Protocols

Extraction and Quantification of α-Tomatine via HPLC

This protocol is adapted from validated high-performance liquid chromatography (HPLC) methods for the quantification of α-tomatine in tomato tissues.[21][22][23]

A. Extraction

-

Homogenization: Homogenize 5-10 g of fresh tomato tissue (e.g., green fruit pericarp) in a blender with an extraction solvent such as a mixture of tetrahydrofuran, acetonitrile, and water. A common ratio is 50:30:20 (v/v/v).[23][24]

-

Centrifugation: Centrifuge the homogenate at high speed (e.g., 18,000 x g) for 10-15 minutes at 4°C to pellet solid debris.

-

Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended): To remove interfering compounds, pass the supernatant through a C18 Sep-Pak cartridge. Elute the glycoalkaloids with a suitable solvent like methanol.

-

Final Preparation: Evaporate the solvent from the eluate under vacuum or nitrogen. Re-dissolve the dried extract in a known volume of the HPLC mobile phase.

-

Filtration: Filter the final sample through a 0.45 µm syringe filter before injection into the HPLC system.

B. HPLC Analysis

-

HPLC System: Use an HPLC system equipped with a UV or Diode Array Detector (DAD).

-

Column: A C18 or Phenyl analytical column (e.g., 250 mm × 4.6 mm, 5 µm particle size) is suitable.[21][22]

-

Mobile Phase: An isocratic or gradient mobile phase can be used. A common mobile phase consists of acetonitrile and an aqueous buffer like 20 mM potassium dihydrogen phosphate (KH2PO4) adjusted to pH 3.[21][22]

-

Flow Rate: Set a flow rate of approximately 1.0 mL/min.

-

Detection: Monitor the elution at a wavelength of ~205 nm.[21][22]

-

Quantification: Prepare a standard curve using a certified α-tomatine standard. Quantify the α-tomatine in the samples by comparing their peak areas to the standard curve.

Antifungal Mycelial Growth Inhibition Assay

This protocol describes a method to assess the fungitoxicity of α-tomatine against a mycelial fungus.

-

Media Preparation: Prepare a suitable fungal growth medium, such as Potato Dextrose Agar (PDA). Autoclave and cool to approximately 45-50°C.

-

Incorporate Tomatine: Add a stock solution of α-tomatine (dissolved in a suitable solvent like ethanol or DMSO) to the molten agar to achieve a range of final concentrations (e.g., 0, 50, 100, 200 µM). Ensure the final solvent concentration is non-inhibitory (typically <1%) and consistent across all plates, including the control.

-

Pour Plates: Pour the agar into sterile Petri dishes and allow them to solidify.

-

Inoculation: Place a small plug (e.g., 5 mm diameter) of actively growing mycelium from the edge of a young fungal culture onto the center of each plate.

-

Incubation: Incubate the plates at the optimal growth temperature for the fungus (e.g., 25-28°C) in the dark.

-

Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony on the control plate reaches the edge of the dish.

-

Calculate Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula:

-

Inhibition (%) = [(DC - DT) / DC] x 100

-

Where DC is the average diameter of the colony on the control plate and DT is the average diameter of the colony on the tomatine-treated plate.

-

Conclusion and Future Directions

α-Tomatine is a cornerstone of the tomato plant's innate defense system, employing multiple mechanisms to thwart pathogen invasion. Its synthesis and accumulation are elegantly regulated through hormonal crosstalk, enabling the plant to respond dynamically to environmental threats. For researchers, α-tomatine and its derivatives represent a promising source of natural antifungal and insecticidal compounds. Future research should focus on elucidating the secondary mechanisms of action against sterol-lacking pathogens, exploring the synergistic effects of tomatine with other plant metabolites, and leveraging genetic tools to enhance its production in crop plants for improved disease resistance. The detailed protocols provided herein offer a standardized framework to advance these investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Current Advances in the Biosynthesis, Metabolism, and Transcriptional Regulation of α-Tomatine in Tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. researchgate.net [researchgate.net]

- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 7. Tomatine - Wikipedia [en.wikipedia.org]

- 8. Studies on the Mode of Action of Tomatine as a Fungitoxic Agent | Scilit [scilit.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Tomatine – a glycoalkaloid in tomato plants_Chemicalbook [chemicalbook.com]

- 12. biorxiv.org [biorxiv.org]

- 13. A New Mechanism of Metabolic Synthesis of Tomatine - Lifeasible [lifeasible.com]

- 14. Recent advances in steroidal glycoalkaloid biosynthesis in the genus Solanum - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Current Advances in the Biosynthesis, Metabolism, and Transcriptional Regulation of α-Tomatine in Tomato [mdpi.com]

- 16. Tomato roots secrete tomatine to modulate the bacterial assemblage of the rhizosphere - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mechanisms of growth inhibition of Phytomonas serpens by the alkaloids tomatine and tomatidine - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Purification and characterization of tomatinase from Fusarium oxysporum f. sp. lycopersici - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Tomatidine and lycotetraose, hydrolysis products of alpha-tomatine by Fusarium oxysporum tomatinase, suppress induced defense responses in tomato cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. novaresearch.unl.pt [novaresearch.unl.pt]

- 22. A new method for quantification of tomatine-enriched extracts [pubmed.ncbi.nlm.nih.gov]

- 23. fenix.isa.ulisboa.pt [fenix.isa.ulisboa.pt]

- 24. researchgate.net [researchgate.net]

The Ripening Revolution: A Technical Guide to Tomatine Metabolism and Degradation in Tomatoes

For Immediate Release

This technical guide provides a comprehensive overview of the metabolic fate of the steroidal glycoalkaloid α-tomatine during the ripening process of tomato fruits (Solanum lycopersicum). Addressed to researchers, scientists, and professionals in drug development, this document details the enzymatic pathways, regulatory networks, and analytical methodologies crucial for understanding and harnessing these natural metabolic processes.

Introduction

The transition of a tomato from a green, bitter fruit to a red, palatable one is a complex biochemical event. Central to this transformation is the degradation of α-tomatine, a defense-related steroidal glycoalkaloid (SGA) abundant in immature tomatoes.[1] As the fruit ripens, α-tomatine is converted into the non-bitter, non-toxic compound esculeoside A, a process that has significant implications for fruit quality, human health, and plant defense mechanisms.[1][2] This guide elucidates the key metabolic steps, the enzymes involved, and the regulatory control of this pathway.

Quantitative Analysis of Tomatine and its Metabolites During Ripening